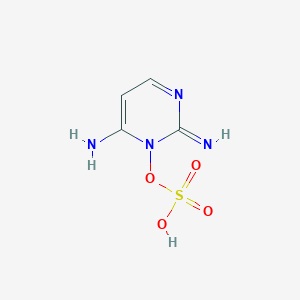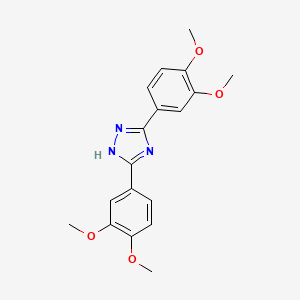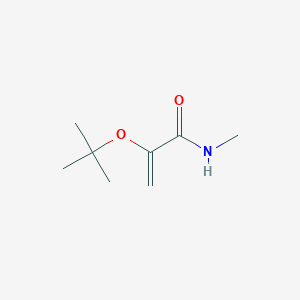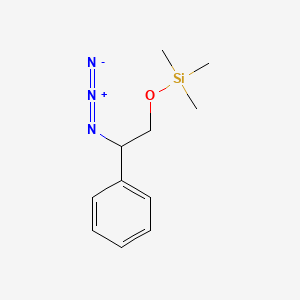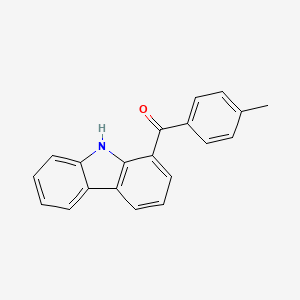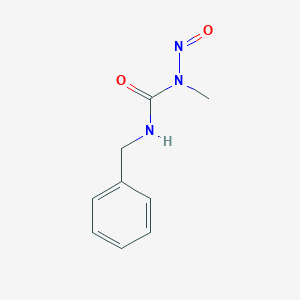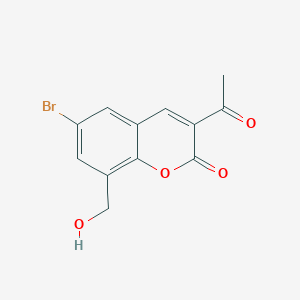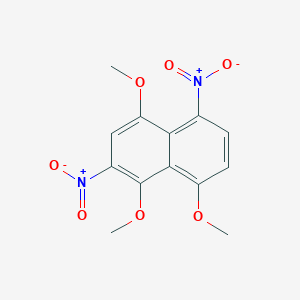![molecular formula C17H34O2Si B14318783 {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane CAS No. 113335-46-9](/img/structure/B14318783.png)
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane is an organosilicon compound characterized by its unique structure, which includes a cyclohexyloxy group, an ethenyl group, and three isopropyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane typically involves the following steps:
Formation of the Cyclohexyloxy Group: This can be achieved by reacting cyclohexanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclohexyloxy chloride.
Attachment of the Ethenyl Group: The cyclohexyloxy chloride is then reacted with vinyl magnesium bromide (a Grignard reagent) to introduce the ethenyl group.
Introduction of the Silicon Atom: The resulting compound is then treated with tri(propan-2-yl)silane in the presence of a catalyst, such as platinum or palladium, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halides, amines, under mild to moderate temperatures and often in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
Research in biology and medicine explores the use of organosilicon compounds for drug delivery systems and as potential therapeutic agents
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form strong bonds with various substrates makes it valuable in manufacturing and construction.
Mechanism of Action
The mechanism by which {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane exerts its effects involves the interaction of its silicon atom with other molecules. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, facilitating the formation of stable compounds. The ethenyl group allows for further functionalization, making the compound versatile in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(methyl)silane: Similar structure but with methyl groups instead of isopropyl groups.
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(ethyl)silane: Similar structure but with ethyl groups instead of isopropyl groups.
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(butyl)silane: Similar structure but with butyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane lies in its combination of the cyclohexyloxy group and the ethenyl group with tri(propan-2-yl)silane. This specific arrangement provides distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in synthesis and industry.
Properties
CAS No. |
113335-46-9 |
|---|---|
Molecular Formula |
C17H34O2Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-cyclohexyloxyethenoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H34O2Si/c1-13(2)20(14(3)4,15(5)6)19-16(7)18-17-11-9-8-10-12-17/h13-15,17H,7-12H2,1-6H3 |
InChI Key |
FKMZCKOTONUPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


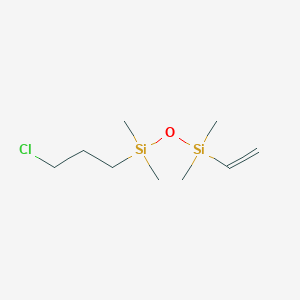
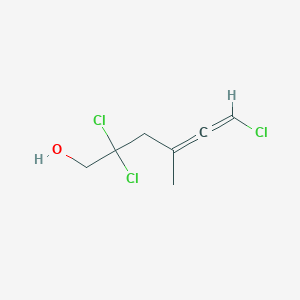

![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
